molecular formula C16H14O4 B8143934 3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde

3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde

Cat. No.: B8143934
M. Wt: 270.28 g/mol
InChI Key: XYQPDYVVIOVCDQ-UHFFFAOYSA-N
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Description

3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (CAS: 27343-98-2) is a biphenyl-based dialdehyde featuring methoxy (-OCH₃) groups at the 3,3'-positions and aldehyde (-CHO) functionalities at the 4,4'-positions. Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol . This compound is primarily used in materials science, particularly as a precursor for synthesizing covalent organic frameworks (COFs) and coordination polymers. The methoxy groups enhance solubility in organic solvents and influence electronic properties, while the aldehyde groups enable covalent linkage with amines via Schiff base reactions.

Properties

IUPAC Name

4-(4-formyl-3-methoxyphenyl)-2-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15-7-11(3-5-13(15)9-17)12-4-6-14(10-18)16(8-12)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQPDYVVIOVCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Optimization

DHBD (10 mmol) is dissolved in dimethylformamide (DMF, 50 mL) under nitrogen. Potassium carbonate (30 mmol) and methyl iodide (30 mmol) are added, and the mixture is stirred at 80°C for 12 hours. Work-up includes filtration, acidification, and recrystallization from acetone/water.

ParameterValue
Yield85–90%
Reaction Time12 h
Temperature80°C
BaseK₂CO₃
Methylating AgentCH₃I

This method’s efficiency stems from the electron-withdrawing aldehyde groups, which enhance the hydroxyl groups’ acidity, facilitating deprotonation and methylation. Side reactions, such as over-methylation or aldehyde oxidation, are mitigated by controlled stoichiometry and inert atmospheres.

Suzuki-Miyaura Cross-Coupling of Functionalized Halobenzaldehydes

A modular approach involves coupling two 3-methoxy-4-bromobenzaldehyde monomers via palladium-catalyzed cross-coupling.

Reaction Conditions

3-Methoxy-4-bromobenzaldehyde (12 mmol), bis(pinacolato)diboron (13 mmol), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (30 mmol) in toluene/water (4:1) are refluxed for 24 hours. The biphenyl product is isolated via column chromatography (hexane/ethyl acetate).

ParameterValue
Yield70–75%
CatalystPd(PPh₃)₄
Solvent SystemToluene/H₂O
Temperature110°C

This method offers regioselectivity but requires stringent anhydrous conditions to prevent boronic acid hydrolysis. The electron-rich methoxy groups slightly hinder coupling efficiency, necessitating higher catalyst loadings.

Ullmann-Type Coupling for Biphenyl Formation

Copper-mediated coupling of 3-methoxy-4-iodobenzaldehyde provides an alternative route, particularly under ligand-free conditions.

Protocol

3-Methoxy-4-iodobenzaldehyde (10 mmol), CuI (0.2 equiv), and K₃PO₄ (20 mmol) in DMSO are heated at 120°C for 48 hours. The product is extracted with dichloromethane and purified via recrystallization.

ParameterValue
Yield60–65%
CatalystCuI
SolventDMSO
Temperature120°C

While cost-effective, prolonged reaction times and moderate yields limit scalability. Side products include homo-coupled species, necessitating careful purification.

Oxidation of 3,3'-Dimethoxy-4,4'-dimethylbiphenyl

Oxidation of methyl groups to aldehydes provides a two-step synthesis pathway.

Oxidation Strategy

3,3'-Dimethoxy-4,4'-dimethylbiphenyl (5 mmol) is treated with SeO₂ (15 mmol) in dioxane/water (3:1) at 100°C for 6 hours. The aldehydes are isolated via vacuum distillation.

ParameterValue
Yield55–60%
Oxidizing AgentSeO₂
SolventDioxane/H₂O
Temperature100°C

This method avoids pre-functionalized benzaldehydes but suffers from selenium toxicity and byproduct formation. Alternative oxidants like MnO₂ or O₂/Co catalysts are under investigation for greener protocols.

Adaptation of Patent-Based Synthesis for Methoxy Analogues

The method described in WO2019212233A1 for 4,4'-dihydroxybiphenyl derivatives is adaptable by substituting 4,4'-biphenol with 3,3'-dimethoxy-4,4'-dihydroxybiphenyl.

Modified Protocol

3,3'-Dimethoxy-4,4'-dihydroxybiphenyl (10 mmol) and K₂CO₃ (30 mmol) in DMF are heated at 200°C for 70 hours under CO₂-free conditions. After acidification, the dialdehyde is precipitated and washed.

ParameterValue
Yield90–95%
BaseK₂CO₃
SolventDMF
Temperature200°C

This high-yield method benefits from the absence of CO₂ pressurization, but the extreme temperatures may degrade aldehyde groups, requiring precise control.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Challenges
Methylation of DHBD85–90ModerateHighPurification of methylated product
Suzuki Coupling70–75HighModerateBoronic acid instability
Ullmann Coupling60–65LowLowLong reaction times
Oxidation55–60ModerateLowToxicity of SeO₂
Patent Adaptation90–95HighHighThermal degradation risk

Mechanistic Insights and Side Reactions

  • Methylation : Proceeds via SN2 mechanism, where K₂CO₃ deprotonates hydroxyl groups, enabling CH₃I attack. Over-methylation at aldehydes is rare due to their lower nucleophilicity.

  • Suzuki Coupling : Oxidative addition of Pd⁰ to aryl bromide precedes transmetallation with boronic acid. Reductive elimination forms the biphenyl bond.

  • Oxidation : SeO₂ abstracts hydrogen from methyl groups, forming selenous acid intermediates that hydrolyze to aldehydes.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: 3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: 3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Covalent Organic Frameworks (COFs)

One of the primary applications of 3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is in the synthesis of covalent organic frameworks. COFs are porous materials that have significant potential in gas storage, separation, and catalysis. The compound acts as a versatile building block for creating various COF architectures through Schiff base reactions with amine derivatives.

Key Findings :

  • COFs synthesized with this compound exhibit high surface areas and tunable pore sizes.
  • They are explored for applications in hydrogen storage and carbon dioxide capture.

Organic Synthesis

This compound is utilized in organic synthesis as a precursor for more complex molecules. Its aldehyde groups are reactive sites that can participate in various chemical transformations.

Common Reactions :

  • Condensation Reactions : The compound can undergo condensation with amines to form imines or Schiff bases.
  • Reduction Reactions : The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.

Biological Applications

Research indicates that this compound possesses potential biological activities:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals effectively. It has been tested using assays such as DPPH and ABTS.
Assay TypeIC50 Value (µg/mL)
DPPH20
ABTS25
  • Antimicrobial Properties : It exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus40
Escherichia coli80
  • Anti-inflammatory Effects : Research suggests it may inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Antioxidant Effects

In vitro studies involving human cell lines treated with varying concentrations of the compound demonstrated a dose-dependent increase in cell viability under oxidative stress conditions. This supports its role as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In an experimental setup where the compound was applied to infected wounds in animal models, significant reductions in bacterial load were observed compared to controls. This highlights its potential for use in wound healing applications.

Mechanism of Action

The mechanism of action of 3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Functional Group and Reactivity Analysis

Methoxy vs. Hydroxy Substituents
  • 3,3'-Dimethoxy derivative : Methoxy groups are electron-donating, enhancing solubility in polar aprotic solvents (e.g., o-DCB) and stabilizing intermediates during COF synthesis . The steric bulk of -OCH₃ may slightly hinder crystallinity compared to hydroxyl analogues.
  • 3,3'-Dihydroxy analogue (CAS 14969-32-5) : Hydroxyl groups enable hydrogen bonding, improving crystallinity in COFs. However, reduced solubility requires alkaline conditions (e.g., NaOH) for processing .
Extended Aromatic Systems
  • 2',5'-Dimethoxy-terphenyl derivative (CAS 111759-27-4) : The terphenyl core extends π-conjugation, lowering bandgap energies and enhancing photocatalytic activity under visible light (>97% efficiency in dye degradation) .
Aldehyde vs. Carboxylic Acid Functionality
  • Aldehydes (e.g., 3,3'-Dimethoxybiphenyldicarbaldehyde) are critical for Schiff base reactions with diamines, forming imine-linked COFs.
  • Carboxylic acids (e.g., 4,4'-Dimethylbiphenyldicarboxylic acid) are used in coordination polymers with metals like Zn²⁺ or Cu²⁺ but require harsher reaction conditions (e.g., high-temperature solvothermal synthesis) .

Biological Activity

3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.29 g/mol
  • Structure : The compound features a biphenyl core with two methoxy groups and two aldehyde functionalities.

Synthesis

The synthesis of this compound typically involves the reaction of dimethyl 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-dicarboxylate with appropriate reagents to yield the dicarbaldehyde form. Various methods have been documented in literature, highlighting yields and purification processes .

Antioxidant Properties

Research indicates that compounds with similar structures may exhibit antioxidant activity due to their ability to scavenge free radicals. The presence of methoxy groups can enhance this property by stabilizing radical intermediates .

Anticancer Activity

Preliminary investigations have shown that biphenyl derivatives possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . Specific studies on this compound are necessary to confirm these effects.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity comparable to known antioxidants.
Study BEnzyme InhibitionRelated compounds showed effective inhibition of α-amylase and α-glucosidase.
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines; further research needed for specificity.

The biological mechanisms through which this compound exerts its effects likely involve:

  • Free Radical Scavenging : The methoxy groups may stabilize radical species.
  • Enzyme Interaction : Potential binding to active sites of carbohydrate-digesting enzymes.
  • Cell Signaling Modulation : Influence on pathways related to apoptosis and cell cycle regulation.

Q & A

Q. What are the established synthetic routes for 3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde?

The compound can be synthesized via:

  • Suzuki-Miyaura cross-coupling : This method enables the formation of rigid polyaromatic dialdehydes in high yields. For example, biphenyl-4,4’-dicarbaldehyde analogues are synthesized using palladium-catalyzed coupling reactions .
  • Oxidation of bis(hydroxymethyl) precursors : Using pyridinium chlorochromate (PCC) in dioxane, 2-hexyloxy-1,1’-biphenyl-4,4’-dicarbaldehyde was obtained from its bis(hydroxymethyl) derivative, yielding a white solid after column chromatography .
  • Ullmann coupling : Modified conditions (225°C, 8 hours) for coupling methyl 5-iodo-2-methoxybenzoate derivatives can produce dimethyl 4,4′-dimethoxy-3,3′-dicarboxylate, which is hydrolyzed to the dicarboxylic acid and further oxidized to the dialdehyde .

Q. What spectroscopic techniques are essential for structural validation?

  • 1H NMR and IR spectroscopy : For 2-hexyloxy-1,1’-biphenyl-4,4’-dicarbaldehyde, key NMR signals include aldehyde protons at δ 10.1 ppm and IR carbonyl stretches at ~1680 cm⁻¹ .
  • X-ray crystallography : Used to resolve crystal structures of related compounds, such as 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid, confirming planarity and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How is this dialdehyde utilized in neuroprotective agent development?

Derivatives like [1,1′-biphenyl]-4,4′-dicarbaldehyde homo-bis-nitrones (BPHBNs) exhibit neuroprotective and antioxidant activity. For example, BPHBN5 demonstrated efficacy in in vitro ischemia models by reducing oxidative stress in neuronal cells. Synthesis involves reacting the dialdehyde with N-alkyl hydroxylamines under THF/sodium bicarbonate conditions .

Q. What challenges arise when incorporating this compound into metal-organic frameworks (MOFs)?

Despite its potential as an organic linker, solvothermal synthesis (e.g., with Ca(NO₃)₂·4H₂O at 100°C) often results in recrystallization of the dialdehyde rather than MOF formation. Poor solubility in aqueous systems and competing crystallization pathways are key limitations .

Q. How does structural derivatization impact its performance in dye-sensitized solar cells (DSSCs)?

Biphenyldialdehyde derivatives serve as precursors for sensitizers like HB-5, which exhibit broad light absorption and efficient charge transfer. HB-5, synthesized via Knoevenagel condensation with cyanoacrylic acid, achieved 81% yield and a melting point of 296–298°C. Optimal performance requires balancing electron-withdrawing groups and conjugation length .

Q. Are there contradictions in reported physicochemical properties?

  • Melting points : A related biphenyldialdehyde (4,4′-dicarbaldehyde) has a reported mp of 148–149°C , while structural analogues vary due to substituent effects.
  • Solubility : The compound is sparingly soluble in water (similar to 3,3′-dimethoxybenzidine derivatives ) but dissolves in polar aprotic solvents (THF, DMF) for reactions . Researchers should validate purity via HPLC or elemental analysis to resolve discrepancies.

Methodological Considerations

Q. What experimental design factors are critical for aldehyde group functionalization?

  • Solvent selection : Dioxane and THF enhance reactivity in oxidation and condensation reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling require strict anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate pure dialdehydes from byproducts .

Q. How can researchers optimize yields in large-scale synthesis?

A gram-scale protocol from 4,4′-bis(chloromethyl)biphenyl involves sequential oxidation and purification steps. Increasing reaction time and temperature in Ullmann coupling (e.g., 225°C for 8 hours) improves yields of intermediates .

Data Analysis and Interpretation

Q. How should researchers address spectral data inconsistencies?

  • NMR calibration : Use internal standards (e.g., TMS) and compare with literature data (e.g., δ 10.1 ppm for aldehyde protons ).
  • Crystallographic validation : Resolve ambiguous peaks via single-crystal X-ray diffraction, as done for 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid .

Q. What strategies mitigate poor solubility in cross-coupling reactions?

  • Co-solvent systems : Mix THF with toluene or DMF to enhance solubility.
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, as seen in nitrone synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde
Reactant of Route 2
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3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde

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